Famotidine Impurity A
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Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that Famotidine, the parent compound, interacts with histamine H2-receptors
Cellular Effects
Famotidine, the parent compound, is known to inhibit the action of histamine on the cells of the stomach, reducing the production of stomach acid
Molecular Mechanism
Famotidine, the parent compound, works by blocking histamine H2-receptors, thereby inhibiting the secretion of gastric acid . Whether Famotidine Impurity A shares this mechanism of action, or has a different one, is yet to be determined.
Metabolic Pathways
Famotidine, the parent compound, is metabolized in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine Impurity A involves the reaction of famotidine with specific reagents under controlled conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity . The reaction conditions typically involve the use of acetonitrile and dihydrogen phosphate buffer containing triethylamine at a pH of 3.0 .
Industrial Production Methods
Industrial production methods for this compound are similar to those used in laboratory settings but on a larger scale. These methods involve the use of advanced chromatographic techniques to ensure the purity and quality of the impurity .
Chemical Reactions Analysis
Types of Reactions
Famotidine Impurity A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides, while reduction may result in the formation of sulfides .
Scientific Research Applications
Famotidine Impurity A has several scientific research applications, including:
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its role in the stability and efficacy of famotidine as a pharmaceutical agent.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Famotidine Impurity A can be compared with other impurities of famotidine, such as:
Famotidine Impurity B: 3,5-bis-[2-[[[[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]ethyl]-4H-1,2,4,6-thiatri-azine 1,1-dioxide.
Famotidine Impurity C: N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]-propanamide.
Famotidine Impurity D: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanamide.
Uniqueness
This compound is unique due to its specific chemical structure and formation conditions. It is one of the primary impurities formed under certain storage conditions and is used as a reference standard in quality control processes .
Biological Activity
Famotidine Impurity A, a degradation product of the widely used histamine H2 receptor antagonist famotidine, has garnered attention due to its potential biological activity and implications for drug safety. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and findings from recent research studies.
Overview of Famotidine
Famotidine is primarily employed in the treatment of conditions like duodenal ulcers, gastric ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. It functions by inhibiting gastric acid secretion through competitive antagonism of histamine at the H2 receptors on parietal cells in the stomach, leading to a decrease in acid production . The compound's pharmacokinetics include a bioavailability of 40-50%, with peak plasma concentrations reached within 1-4 hours post-administration .
Characteristics of this compound
This compound is structurally characterized as 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]sulfanyl]propanimidamide. It is classified as a related compound in the European Pharmacopoeia and has been identified as a significant impurity during the synthesis and storage of famotidine . Understanding its biological activity is crucial due to concerns regarding impurities in pharmaceutical products.
Case Studies and Research Findings
- Genotoxicity Assessment : A recent study highlighted concerns over potential genotoxic impurities in famotidine formulations. The impurity was subjected to in silico assessments using tools like Derek and Sarah, which predicted its interaction with DNA, raising alarms about its possible carcinogenic effects . Molecular docking studies suggested that the impurity binds to the minor groove of DNA, potentially leading to mutagenic outcomes.
- Degradation Studies : Investigations into the degradation pathways of famotidine revealed that under certain conditions (e.g., alkaline environments), famotidine can degrade into various impurities including this compound. These studies utilized advanced techniques such as NMR and mass spectrometry to characterize degradation products and assess their stability .
- Analytical Methods for Detection : Several analytical methods have been developed for quantifying famotidine and its impurities, including HPLC and spectrofluorimetric techniques. These methods are essential for ensuring the safety and efficacy of pharmaceutical formulations containing famotidine .
Data Table: Summary of Biological Activity Studies
Properties
CAS No. |
88061-72-7 |
---|---|
Molecular Formula |
C8H14N6S2 |
Molecular Weight |
258.37 |
Appearance |
Off-White to Pale Yellow Solid |
melting_point |
154-158 °C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide dihydrochloride |
Origin of Product |
United States |
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